Elobixibat

説明

特性

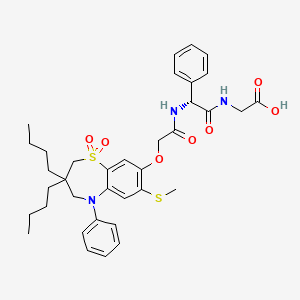

IUPAC Name |

2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLQIRAKKLNXRQ-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195985 | |

| Record name | Elobixibat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439087-18-0 | |

| Record name | Elobixibat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439087-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elobixibat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439087180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elobixibat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elobixibat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELOBIXIBAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865UEK4EJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elobixibat's Mechanism of Action on the Ileal Bile Acid Transporter (IBAT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elobixibat is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2] By selectively targeting and inhibiting IBAT in the terminal ileum, this compound disrupts the enterohepatic circulation of bile acids. This leads to an increased concentration of bile acids in the colon, which in turn stimulates colonic secretion and motility, ultimately alleviating symptoms of chronic constipation.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound on IBAT, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: IBAT Inhibition

This compound acts as a potent and selective inhibitor of IBAT, a transporter protein responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the liver.[3][5] This inhibition is localized to the gastrointestinal tract due to this compound's minimal systemic absorption.[4] The primary consequence of IBAT inhibition is a significant increase in the concentration of bile acids in the colonic lumen.[4]

Quantitative Data: Inhibitory Potency

This compound demonstrates high potency for IBAT inhibition, as evidenced by its low half-maximal inhibitory concentration (IC50) values across different species.

| Species | Transporter | IC50 (nM) |

| Human | IBAT (ASBT/SLC10A2) | 0.53 |

| Mouse | IBAT | 0.13 |

| Canine | IBAT | 5.8 |

Downstream Physiological Effects

The inhibition of IBAT by this compound initiates a cascade of physiological events that contribute to its therapeutic effect in chronic constipation.

Increased Colonic Bile Acids and Altered Bowel Function

The elevated concentration of bile acids in the colon acts as a natural laxative by:

-

Stimulating Colonic Secretion: Bile acids increase water and electrolyte secretion into the colonic lumen, leading to softer stool consistency.[4]

-

Enhancing Colonic Motility: They also stimulate colonic muscle contractions, which accelerates intestinal transit time.[3][4]

Clinical studies have consistently demonstrated the efficacy of this compound in improving bowel function in patients with chronic constipation.

| Parameter | This compound Treatment Group | Placebo Group | p-value |

| Change in Weekly Frequency of Spontaneous Bowel Movements (SBMs) | 3.83 | 2.68 | 0.008 |

| Proportion of Patients with Complete SBM (CSBM) "Response" | 49.33% | 26.76% | 0.005 |

| Median Time to First SBM | 11 hours and 26 minutes | Not reported | Shorter with this compound |

Modulation of Bile Acid Synthesis and Systemic Biomarkers

The interruption of enterohepatic circulation by this compound leads to a compensatory increase in the synthesis of new bile acids from cholesterol in the liver. This is reflected in changes in key serum biomarkers:

-

Increased 7α-hydroxy-4-cholesten-3-one (C4): Serum C4, a marker of bile acid synthesis, is significantly elevated following this compound treatment.[12]

-

Decreased Fibroblast Growth Factor 19 (FGF19): FGF19, a hormone produced in the ileum that inhibits bile acid synthesis, is reduced due to the decreased bile acid uptake.[12]

| Biomarker | Change with this compound Treatment |

| Fasting Serum C4 | Increased by 223% |

| Fasting Serum FGF19 | Decreased by 35% |

Source:[12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

Caption: this compound inhibits IBAT, leading to increased colonic bile acids and reduced systemic FGF19.

Experimental Workflow for IBAT Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on IBAT using a cell-based assay.

Detailed Experimental Protocols

In Vitro IBAT Inhibition Assay (Cell-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the ileal bile acid transporter (IBAT).

Materials:

-

HEK293 cells stably transfected with human IBAT (SLC10A2).

-

Parental HEK293 cells (for non-specific uptake control).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Sodium-free uptake buffer (for control).

-

Radiolabeled bile acid (e.g., [3H]-taurocholic acid).

-

This compound stock solution (in DMSO).

-

Cell lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture: Culture IBAT-expressing HEK293 cells and parental cells in appropriate medium until confluent.

-

Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in uptake buffer. Include a vehicle control (DMSO in uptake buffer).

-

Assay Initiation:

-

Wash the cell monolayer twice with warm uptake buffer.

-

Pre-incubate the cells with the this compound dilutions or vehicle control for 10-15 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled bile acid solution to each well.

-

-

Uptake: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) to allow for bile acid uptake. This time should be within the linear range of uptake.

-

Termination: Stop the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold uptake buffer.

-

Lysis and Quantification:

-

Lyse the cells by adding cell lysis buffer to each well.

-

Transfer the cell lysate to scintillation vials.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake (measured in parental cells or in sodium-free buffer) from the total uptake to determine IBAT-specific uptake.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Quantification of Serum 7α-hydroxy-4-cholesten-3-one (C4) by LC-MS/MS

Objective: To measure the concentration of C4 in serum as a biomarker of bile acid synthesis.

Materials:

-

Serum samples.

-

Deuterated C4 internal standard (C4-d7).

-

Acetonitrile (B52724) for protein precipitation.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

C18 reversed-phase column.

Procedure:

-

Sample Preparation:

-

To a serum sample, add the C4-d7 internal standard.

-

Precipitate proteins by adding acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with appropriate mobile phases (e.g., water and acetonitrile with formic acid) to separate C4 from other serum components.

-

Detect and quantify C4 and its internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of C4.

-

Calculate the concentration of C4 in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Quantification of Serum Fibroblast Growth Factor 19 (FGF19) by ELISA

Objective: To measure the concentration of FGF19 in serum.

Materials:

-

Serum samples.

-

Commercially available Human FGF19 ELISA kit.

-

Microplate reader.

Procedure:

-

Assay Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

-

Binding: Add standards and serum samples to the wells of the microplate pre-coated with an anti-FGF19 antibody. Incubate to allow FGF19 to bind to the immobilized antibody.

-

Washing: Wash the wells to remove unbound substances.

-

Detection: Add a biotin-conjugated anti-FGF19 antibody, followed by a streptavidin-HRP conjugate.

-

Substrate Reaction: Add a substrate solution (e.g., TMB) that will be converted by HRP to produce a colored product.

-

Stopping the Reaction: Stop the reaction by adding a stop solution.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of FGF19 in the serum samples by interpolating their absorbance values from the standard curve.

-

Conclusion

This compound's mechanism of action is centered on the potent and selective inhibition of the ileal bile acid transporter, IBAT. This localized action within the gut disrupts the enterohepatic circulation of bile acids, leading to increased colonic concentrations of these natural secretagogues. The resulting stimulation of colonic secretion and motility provides an effective therapeutic approach for the treatment of chronic constipation. The downstream effects on bile acid synthesis and systemic biomarkers such as C4 and FGF19 further confirm the targeted engagement of this compound with its intended pharmacological pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of IBAT inhibitors.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Human FGF19 ELISA Kit (EHFGF19) - Invitrogen [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Human FGF19 ELISA Kit, colorimetric, 90-min ELISA (ab230943) | Abcam [abcam.com]

- 5. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. BAT117213: Ileal bile acid transporter (IBAT) inhibition as a treatment for pruritus in primary biliary cirrhosis: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. celerion.com [celerion.com]

- 11. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eaglebio.com [eaglebio.com]

Elobixibat: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elobixibat is a first-in-class, minimally absorbed inhibitor of the Ileal Bile Acid Transporter (IBAT). Developed to treat chronic constipation, its novel mechanism of action offers a targeted, luminal approach to enhancing colonic motility and secretion. By partially inhibiting the reabsorption of bile acids in the terminal ileum, this compound increases the concentration of bile acids in the colon, leveraging their natural physiological effects to alleviate constipation. This document provides a comprehensive technical overview of this compound's journey from discovery to clinical application, detailing its pharmacology, the methodologies of pivotal trials, and key quantitative outcomes.

Discovery and Development History

This compound, initially known as A3009, was originated by AstraZeneca and subsequently developed by Albireo AB, a spin-out from AstraZeneca formed in 2008. The development strategy focused on creating a potent, selective, and minimally systemic inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).

The commercialization and further development pathway involved several key partnerships:

-

Albireo AB led the initial clinical development.

-

EA Pharma Co., Ltd. (originally Ajinomoto Pharmaceuticals) acquired exclusive rights for development and commercialization in Japan and other select Asian countries.

-

Mochida Pharmaceutical Co., Ltd. partnered with EA Pharma for co-development and co-marketing in Japan.

This strategic collaboration led to the successful approval of this compound in Japan.

Regulatory Milestones

-

February 1, 2017: EA Pharma submitted a New Drug Application (NDA) to the Japanese Pharmaceuticals and Medical Devices Agency (PMDA).

-

January 19, 2018: this compound was approved in Japan for the treatment of chronic constipation, becoming the first IBAT inhibitor to be approved anywhere in the world. It is marketed under the brand name Goofice® .

Mechanism of Action

This compound exerts its therapeutic effect by acting locally in the distal ileum. Its primary target is the Ileal Bile Acid Transporter (IBAT), a protein encoded by the SLC10A2 gene, which is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.

By inhibiting IBAT, this compound interrupts this enterohepatic circulation. This leads to two primary consequences:

-

Increased Colonic Bile Acids: A greater concentration of bile acids passes into the large intestine. In the colon, bile acids act as signaling molecules and pro-secretory agents. They stimulate the secretion of water and electrolytes into the colonic lumen and enhance colonic motility, including high-amplitude propagating contractions. This results in softer stools and accelerated transit time.

-

Increased Hepatic Bile Acid Synthesis: The reduced return of bile acids to the liver lessens the negative feedback on the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis. The liver compensates by converting more cholesterol into new bile acids, which leads to a secondary effect of reducing serum LDL-cholesterol levels.

The downstream effects in the colon are mediated by bile acids interacting with various cellular targets, including the G-protein coupled receptor TGR5, which is known to stimulate fluid secretion and colonic motility.[1][2][3][4][5]

Caption: this compound inhibits the IBAT in the terminal ileum, disrupting enterohepatic circulation.

Preclinical and Clinical Pharmacology

Preclinical Pharmacology

In vitro studies using transfected HEK293 cells demonstrated that this compound is a highly potent and selective inhibitor of the human IBAT.[6] This selectivity is crucial as it minimizes interaction with other bile acid transporters, such as those in the liver, thereby confining its action to the intended site in the ileum.[6] Animal studies, including those in dogs, confirmed that this compound administration leads to a dose-dependent increase in hepatic bile acid synthesis, consistent with its mechanism of action.[7]

| Parameter | Value | Species/System | Reference |

| IC₅₀ (h-IBAT) | 0.53 ± 0.17 nM | Human (in vitro, HEK293 cells) | [6] |

| Selectivity | >450-fold vs. human liver basolateral Na⁺/BA co-transporter | Human (in vitro) | [7] |

| Selectivity | >9000-fold vs. neutral amino-acid transporter | Human (in vitro) | [7] |

Table 1: Preclinical Potency and Selectivity of this compound.

Pharmacokinetics and Pharmacodynamics

Clinical studies have consistently shown that this compound has minimal systemic absorption and acts locally within the gastrointestinal tract.

| Parameter | Finding | Population | Reference |

| Systemic Exposure | Very low, picomolar concentrations in plasma. | Humans | [8][9] |

| Food Effect | Systemic exposure (Cmax) reduced by ~80% when taken with breakfast. | Japanese patients with CC | [8] |

| Protein Binding | Highly protein bound (>99.5%). | Humans | [6] |

| Half-life (T₁/₂) | < 4 hours. | Humans | [6] |

| Pharmacodynamics | Dose-dependent increase in plasma 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis. | Japanese patients with CC | [8] |

| Correlation | Increased SBM frequency correlated with higher dosage and higher plasma C4 levels. | Japanese patients with CC | [8] |

Table 2: Summary of Human Pharmacokinetic and Pharmacodynamic Properties.

Clinical Development Program

The clinical development of this compound for chronic constipation involved a comprehensive series of Phase I, II, and III trials to establish its safety, efficacy, and optimal dosage.

Caption: A generalized workflow for a pivotal this compound clinical trial.

Experimental Protocols: Key Phase II and III Trials

-

Objective: To determine the optimal clinical dose of this compound in Japanese patients with chronic constipation.[10][11]

-

Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Population: 163 Japanese patients with chronic constipation (per Rome III criteria).

-

Intervention: Patients were randomized to receive this compound (5 mg, 10 mg, or 15 mg) or placebo, taken orally once daily for 2 weeks.

-

Primary Efficacy Endpoint: Change from baseline in the frequency of spontaneous bowel movements (SBMs) during the first week of treatment.

-

Methodology: After a run-in period to establish baseline SBM frequency, eligible patients were randomized. Bowel movements, stool consistency, and other symptoms were recorded in daily diaries. Safety and tolerability were assessed throughout the study.

-

Objective: To confirm the efficacy and safety of the optimal dose of this compound for short-term treatment.

-

Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Population: 133 Japanese patients with chronic constipation (Rome III criteria).

-

Intervention: Following a 2-week run-in period, patients were randomized (1:1) to receive either this compound 10 mg or placebo once daily for 2 weeks.

-

Primary Efficacy Endpoint: Change from baseline in the frequency of SBMs per week during Week 1.

-

Methodology: The study design was similar to the Phase IIb trial, with rigorous data collection via patient diaries and monitoring for adverse events.

-

Objective: To evaluate the long-term safety, patient satisfaction, and quality of life.

-

Design: An open-label, single-arm, multicenter study.

-

Population: 341 Japanese patients with chronic constipation.

-

Intervention: Patients received this compound for 52 weeks. The initial dose was 10 mg/day, with the option to titrate down to 5 mg or up to 15 mg based on efficacy and tolerability.

-

Primary Endpoint: Assessment of safety (adverse events and adverse drug reactions).

Summary of Clinical Efficacy and Safety Data

This compound demonstrated statistically significant and clinically meaningful improvements in the symptoms of chronic constipation across its clinical trial program.

| Trial | Parameter | Placebo Group | This compound 5 mg | This compound 10 mg | This compound 15 mg |

| Phase IIb Dose-Finding | Mean SBMs/week (at Week 1) | 2.6 ± 2.9 | - | 5.7 ± 4.2 (p=0.0005 vs placebo) | 5.6 ± 3.5 (p=0.0001 vs placebo) |

| Phase III (2-week) | LS Mean Change in SBMs/week (at Week 1) | 1.7 | - | 6.4 (p<0.0001 vs placebo) | - |

Table 3: Key Efficacy Results from Placebo-Controlled Phase IIb and III Trials in Japan.[6][11]

| Adverse Event | Placebo Group | This compound 10 mg | This compound (All Doses) |

| Phase III (2-week) | n=64 | n=69 | - |

| Abdominal Pain | 1 (2%) | 13 (19%) | - |

| Diarrhea | 0 (0%) | 9 (13%) | - |

| Phase III (52-week, open label) | - | - | n=340 |

| Abdominal Pain | - | - | 82 (24%) |

| Diarrhea | - | - | 50 (15%) |

Table 4: Incidence of Most Common Adverse Drug Reactions in Japanese Phase III Trials. (Most events were mild in severity).[6]

Conclusion

This compound represents a significant advancement in the treatment of chronic constipation, founded on a novel, targeted mechanism of action. Its discovery and development were guided by a clear pharmacological rationale: to locally inhibit the IBAT and increase colonic bile acid concentrations. A robust clinical trial program has demonstrated its efficacy in increasing bowel movement frequency and improving constipation symptoms, with a manageable safety profile characterized primarily by mild-to-moderate gastrointestinal effects. As the first-in-class IBAT inhibitor, this compound provides a valuable therapeutic option for patients and a compelling case study in targeted, physiology-based drug development.

References

- 1. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile acids affect intestinal barrier function through FXR and TGR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

- 4. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Profile this compound for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Determining an optimal clinical dose of this compound, a novel inhibitor of the ileal bile acid transporter, in Japanese patients with chronic constipation: a phase II, multicenter, double-blind, placebo-controlled randomized clinical trial | Semantic Scholar [semanticscholar.org]

- 11. Determining an optimal clinical dose of this compound, a novel inhibitor of the ileal bile acid transporter, in Japanese patients with chronic constipation: a phase II, multicenter, double-blind, placebo-controlled randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Elobixibat molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elobixibat is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By selectively blocking the reabsorption of bile acids in the terminal ileum, this compound increases the concentration of bile acids in the colon. This dual-action mechanism enhances both colonic secretion and motility, leading to an effective treatment for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, pharmacology, and clinical evaluation of this compound, intended for professionals in the fields of pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

This compound is a synthetic compound with a complex molecular architecture. Its systematic IUPAC name is (2R)-N-[2-[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,5-benzothiazepin-8-yl]oxy]acetyl]-2-phenylglycylglycine.[1] The molecule is also available in a hydrated form.[2]

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C36H45N3O7S2 | [1][3][4] |

| Molecular Weight | 695.89 g/mol | [1][4] |

| IUPAC Name | (2R)-N-[2-[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,5-benzothiazepin-8-yl]oxy]acetyl]-2-phenylglycylglycine | [1] |

| CAS Number | 439087-18-0 | [3] |

| Appearance | White to off-white powder | [5] |

| Melting Point | Onset 103 °C, Peak 110 °C (for one crystal modification) | |

| logP (XLogP3-AA) | 7.1 | |

| pKa | Data not publicly available (determined in regulatory filings) | [5] |

| Solubility | Soluble in methanol (B129727) (5 mg/mL), slightly soluble in DMSO (1 mg/mL), insoluble in water. | [1][4] |

Pharmacology

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of the ileal bile acid transporter (IBAT), which is encoded by the SLC10A2 gene.[4] IBAT is the principal transporter responsible for the reabsorption of bile acids from the terminal ileum into the enterohepatic circulation.[4] By inhibiting IBAT, this compound disrupts this process, leading to an increased concentration of bile acids in the colonic lumen.[6]

The elevated colonic bile acid levels exert a dual effect:

-

Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colon. This increases the water content of the stool, resulting in softer stool consistency.[6]

-

Enhancement of Colonic Motility: Bile acids also stimulate colonic motility, which accelerates intestinal transit and facilitates bowel movements.[6]

This localized action within the gastrointestinal tract is a key feature of this compound, minimizing systemic exposure and associated side effects.[6]

Caption: Mechanism of Action of this compound.

Pharmacodynamics

This compound is a highly potent inhibitor of IBAT, with significant selectivity over other transporters. In vitro studies have demonstrated its inhibitory activity across different species.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 (nM) | Reference(s) |

| IBAT/ASBT | Human | 0.53 | [7][8] |

| IBAT/ASBT | Mouse | 0.13 | [7][8] |

| IBAT/ASBT | Canine | 5.8 | [7][8] |

Clinically, this compound administration leads to a dose-dependent increase in colonic transit and an increase in the frequency of spontaneous bowel movements (SBMs).[9] It also improves stool consistency and reduces straining.[9]

Pharmacokinetics

This compound exhibits minimal systemic absorption following oral administration, consistent with its localized mechanism of action in the gut.[10] The small amount of absorbed drug is highly protein-bound (>99.5%) in plasma.[10] The plasma half-life of this compound is less than 4 hours.[10] Due to its low systemic bioavailability, the risk of systemic drug-drug interactions is considered low.[1]

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Systemic Bioavailability | Minimal | [1][10] |

| Plasma Protein Binding | >99.5% | [10] |

| Plasma Half-life (T1/2) | < 4 hours | [10] |

Experimental Protocols

In Vitro IBAT Inhibition Assay (Radiolabeled Method)

This protocol outlines a representative cell-based assay to determine the inhibitory potency of a compound against IBAT.

Materials:

-

Cells stably expressing human IBAT (e.g., CHO or HEK293 cells).

-

Parental control cells (not expressing IBAT).

-

96-well cell culture plates.

-

Test compound (e.g., this compound) and vehicle control (e.g., DMSO).

-

Radiolabeled bile acid (e.g., [3H]-taurocholic acid).

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution).

-

Stop Solution (ice-cold buffer).

-

Lysis Buffer.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Seeding: Seed both IBAT-expressing and parental control cells into a 96-well plate and culture until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of the test compound in Uptake Buffer.

-

Pre-incubation: Aspirate the culture medium, wash the cells twice with warm Uptake Buffer, and then pre-incubate the cells for 10-15 minutes at 37°C with the compound dilutions or vehicle control.

-

Uptake Initiation: Initiate the uptake by adding the pre-warmed [3H]-taurocholic acid solution to each well.

-

Incubation: Incubate the plate for a predetermined time (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Rapidly aspirate the substrate solution and wash the cells three times with ice-cold Stop Solution.

-

Cell Lysis: Lyse the cells by adding Lysis Buffer and incubating for 30 minutes at room temperature.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine specific uptake by subtracting the counts per minute (CPM) of the parental cells from the IBAT-expressing cells. Plot the percentage of inhibition against the logarithm of the compound concentration and calculate the IC50 value using a suitable curve-fitting model.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. Frontiers | Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome, serotonin, and short-chain fatty acids in rats [frontiersin.org]

- 4. medkoo.com [medkoo.com]

- 5. Paeoniflorin Improved Constipation in the Loperamide-Induced Rat Model via TGR5/TRPA1 Signaling-Mediated 5-Hydroxytryptamine Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of laxative polyherbal paste for loperamide induced constipation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Elobixibat: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Elobixibat, a first-in-class ileal bile acid transporter (IBAT) inhibitor, presents a novel therapeutic approach for chronic constipation.[1][2][3] Its localized action in the gastrointestinal tract minimizes systemic exposure while effectively modulating the enterohepatic circulation of bile acids to alleviate symptoms of constipation.[1][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, supported by quantitative data from clinical studies, detailed experimental methodologies, and visual representations of its mechanism of action.

Pharmacodynamics: Mechanism of Action and Physiological Effects

This compound is a highly potent and selective partial inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][4] This transporter is primarily responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the portal circulation.[1][5] By inhibiting IBAT, this compound effectively reduces this reabsorption, leading to an increased concentration of bile acids in the colon.[5][6]

The elevated colonic bile acid levels trigger a dual mechanism of action:

-

Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colonic lumen. This increased fluid content softens the stool, making it easier to pass.[5][7][8]

-

Enhancement of Colonic Motility: Bile acids also stimulate colonic motility, accelerating intestinal transit and increasing the frequency of bowel movements.[1][7][8]

This dual action on both secretion and motility distinguishes this compound from other classes of treatments for chronic constipation.[1][3]

The inhibition of bile acid reabsorption also leads to systemic metabolic effects. The reduced return of bile acids to the liver results in a compensatory increase in hepatic bile acid synthesis from cholesterol.[1][4] This is evidenced by an increase in serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis, and a decrease in plasma fibroblast growth factor 19 (FGF19), a negative feedback regulator of bile acid synthesis.[1][9] This increased synthesis can also lead to a reduction in low-density lipoprotein (LDL) cholesterol levels.[4][10]

Signaling Pathway of this compound's Action

Caption: Mechanism of Action of this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is characterized by its minimal systemic absorption, which underpins its favorable safety profile.[4][5]

-

Absorption: Following oral administration, this compound is minimally absorbed, with plasma concentrations in the picomolar range.[1] Food intake, particularly a meal, has been shown to reduce systemic exposure by approximately 80%.[10][11] Therefore, it is recommended that this compound be taken before breakfast.[10]

-

Distribution: The small fraction of this compound that is absorbed is highly protein-bound in plasma (greater than 99%).[4]

-

Metabolism: While this compound has been shown to inhibit CYP3A4 in vitro, the clinical significance of this is limited due to its low oral bioavailability.[12]

-

Excretion: Absorbed this compound has a half-life of less than 4 hours.[1][4]

Quantitative Pharmacodynamic and Pharmacokinetic Data

The following tables summarize the key quantitative data from clinical studies on this compound.

Table 1: Pharmacodynamic Effects of this compound on Bile Acid Metabolism and Bowel Function

| Parameter | Baseline (Chronic Constipation Patients) | After this compound Treatment | Fold Change / Percentage Change | Reference |

| Fecal Bile Acids | ||||

| Total Fecal Bile Acids | Significantly lower than healthy subjects | Increased | - | [9][13] |

| Fecal Primary Bile Acids (CA + CDCA) | 9.1% of total fecal BAs | 74.1% of total fecal BAs | 25.4-fold increase from baseline | [9] |

| Fecal Lithocholic Acid (LCA) | - | Decreased | 3.9-fold decrease from baseline | [9] |

| Fecal Ursodeoxycholic Acid (UDCA) | - | Increased | 3.8-fold increase from baseline | [9] |

| Serum Markers | ||||

| Fasting Serum C4 | Comparable to healthy subjects | Increased | 223% increase | [9] |

| Fasting Serum FGF19 | Comparable to healthy subjects | Decreased | 35% decrease | [9] |

| Serum Total Bile Acids (AUEC0–12.5 h) | - | Decreased | - | [9] |

| Serum Secondary Bile Acids | - | Significantly decreased | - | [9] |

| Clinical Efficacy | ||||

| Spontaneous Bowel Movements (SBMs)/week | 1.7 (placebo group baseline) | 6.4 (10 mg this compound) | - | [14] |

| SBMs/week (Phase II) | ~2.6 (placebo group) | 5.7 (10 mg), 5.6 (15 mg) | - | [15] |

CA: Cholic Acid, CDCA: Chenodeoxycholic Acid

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Reference |

| Systemic Exposure | Picomolar concentrations in plasma | Oral administration | [1] |

| Effect of Food | ~80% reduction in systemic exposure | With breakfast vs. fasting | [10][11] |

| Plasma Protein Binding | > 99% | - | [4] |

| Half-life | < 4 hours | - | [1][4] |

Experimental Protocols

The clinical data presented in this guide are derived from randomized, double-blind, placebo-controlled trials in patients with chronic constipation. Key aspects of the methodologies employed in these studies are outlined below.

Representative Clinical Trial Design

A common study design involves a multi-week trial with a run-in period followed by a treatment period.

Caption: Typical Clinical Trial Workflow for this compound.

-

Patient Population: Studies typically enroll adult patients (e.g., aged 20-80 years) with a history of chronic constipation (e.g., at least 6 months) who meet specific diagnostic criteria, such as the Rome III or IV criteria for functional constipation.[14][16]

-

Dosing and Administration: this compound is administered orally, typically once daily before breakfast.[10][14] Doses evaluated in clinical trials have ranged from 2.5 mg to 20 mg.[10][15]

-

Assessments:

-

Efficacy: The primary efficacy endpoint is often the change from baseline in the frequency of spontaneous bowel movements (SBMs).[14][15] Secondary endpoints may include changes in stool consistency (using the Bristol Stool Form Scale), straining, and time to first SBM.[3][10]

-

Pharmacodynamics: Blood and fecal samples are collected to measure concentrations of bile acids, serum C4, and FGF19.[9][17]

-

Pharmacokinetics: Plasma concentrations of this compound are measured at various time points to determine pharmacokinetic parameters.[10][18]

-

Safety: Adverse events are monitored and recorded throughout the study.[3][14]

-

Drug Interactions

-

Bile Acid Sequestrants: Co-administration with bile acid sequestrants like cholestyramine should be avoided as they can bind to bile acids and counteract the mechanism of this compound.[19]

-

Aluminum-Containing Antacids: Drugs such as sucralfate (B611045) may absorb bile acids and potentially reduce the efficacy of this compound.

-

P-glycoprotein: this compound has an inhibitory effect on P-glycoprotein, which may increase the blood levels of co-administered drugs that are substrates of this transporter.

Conclusion

This compound offers a targeted and effective treatment for chronic constipation through its unique mechanism of inhibiting the ileal bile acid transporter. Its minimal systemic absorption contributes to a favorable safety and tolerability profile. The pharmacodynamic effects of this compound are well-characterized, with a clear dose-dependent increase in bile acid synthesis and colonic delivery, leading to improved bowel function. For drug development professionals, the localized action and specific molecular target of this compound represent a successful example of rational drug design for gastrointestinal disorders. Further research may explore its potential in other conditions related to bile acid dysregulation.

References

- 1. Drug Profile this compound for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. jnmjournal.org [jnmjournal.org]

- 4. This compound and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. 1mg.com [1mg.com]

- 8. researchgate.net [researchgate.net]

- 9. Impact of this compound on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of single and multiple doses of this compound, an ileal bile acid transporter inhibitor, on chronic constipation: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. researchgate.net [researchgate.net]

- 14. Safety and efficacy of this compound for chronic constipation: results from a randomised, double-blind, placebo-controlled, phase 3 trial and an open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determining an optimal clinical dose of this compound, a novel inhibitor of the ileal bile acid transporter, in Japanese patients with chronic constipation: a phase II, multicenter, double-blind, placebo-controlled randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of this compound in patients with chronic constipation-A randomized, multicenter, double-blind, placebo-controlled, parallel-group study from India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of this compound on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. What is this compound Hydrate used for? [synapse.patsnap.com]

Elobixibat's Impact on Bile Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of elobixibat on bile acid synthesis. This compound, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), offers a novel therapeutic approach for chronic idiopathic constipation by modulating the enterohepatic circulation of bile acids.[1][2][3] This document details the mechanism of action, summarizes key quantitative data from clinical studies, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound acts locally in the terminal ileum to inhibit the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[3][4] This transporter is responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the portal circulation for return to the liver.[1] By partially inhibiting this process, this compound increases the concentration of bile acids in the colon.[3] The elevated colonic bile acids stimulate secretion and motility, leading to therapeutic effects in patients with chronic constipation.[1][5]

A key secondary effect of IBAT inhibition is the interruption of the negative feedback loop that regulates bile acid synthesis in the liver. This leads to a compensatory increase in the synthesis of new bile acids from cholesterol.[1][2]

Signaling Pathways

The regulation of bile acid synthesis is a complex process primarily governed by the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19) signaling pathway.

-

Normal Physiology: In the physiological state, bile acids reabsorbed in the ileum bind to and activate FXR in enterocytes.[1] Activated FXR induces the transcription and secretion of FGF19 into the portal circulation.[1][2] FGF19 then travels to the liver and binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes.[1] This binding event initiates a signaling cascade that downregulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][6]

-

Effect of this compound: By blocking bile acid reabsorption, this compound reduces the activation of FXR in the ileum.[2] This, in turn, decreases the secretion of FGF19.[2][7] The reduced FGF19 signal to the liver alleviates the suppression of CYP7A1, leading to an upregulation of its activity and a subsequent increase in the synthesis of primary bile acids (cholic acid and chenodeoxycholic acid) from cholesterol.[1][2] A surrogate marker for this increased synthesis is the elevation of serum 7α-hydroxy-4-cholesten-3-one (C4), an intermediate in the bile acid synthesis pathway.[2][6]

Quantitative Data on Bile Acid Synthesis Markers

Clinical studies have consistently demonstrated this compound's effect on key biomarkers of bile acid synthesis. The following tables summarize the quantitative changes observed in serum C4 and FGF19 levels following this compound administration.

Table 1: Effect of this compound on Serum 7α-hydroxy-4-cholesten-3-one (C4)

| Study Population | This compound Dose | Duration of Treatment | Baseline C4 (ng/mL) | Post-treatment C4 (ng/mL) | Percentage Change | Reference |

| Chronic Constipation | 10 mg/day | 7 days | 8.3 (± 3.8 SD) | 26.8 (± 14.0 SD) | +223% | [7] |

Table 2: Effect of this compound on Serum Fibroblast Growth Factor 19 (FGF19)

| Study Population | This compound Dose | Duration of Treatment | Baseline FGF19 (pg/mL) | Post-treatment FGF19 (pg/mL) | Percentage Change | Reference |

| Chronic Constipation | 10 mg/day | 7 days | 196.1 (± 119.4 SD) | 127.5 (± 86.8 SD) | -35% | [7] |

Experimental Protocols

The measurement of C4 and FGF19 in serum is crucial for evaluating the pharmacodynamic effects of this compound. Standardized methodologies for these assays are outlined below.

Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)

Serum C4 levels are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8][9]

Protocol Outline:

-

Sample Preparation:

-

A known amount of a deuterated C4 internal standard (e.g., d7-7α-hydroxy-4-cholesten-3-one) is added to serum samples, calibrators, and quality controls.[8][10]

-

Proteins and lipids are precipitated using a combination of water, acetonitrile, and saturated ammonium (B1175870) sulfate.[8]

-

The sample is centrifuged, and the supernatant containing C4 is collected.

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into a liquid chromatography system for separation of C4 from other serum components.

-

The eluent is introduced into a tandem mass spectrometer for detection and quantification.

-

The concentration of C4 in the sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve.[8]

-

Measurement of Serum Fibroblast Growth Factor 19 (FGF19)

Serum FGF19 concentrations are commonly measured using a quantitative sandwich enzyme-linked immunosorbent assay (ELISA).[11][12]

Protocol Outline:

-

Plate Preparation: A microplate is pre-coated with a capture antibody specific for human FGF19.[11]

-

Sample Incubation: Serum samples, standards, and controls are added to the wells. Any FGF19 present binds to the immobilized antibody.[11]

-

Washing: The plate is washed to remove unbound substances.[11]

-

Detection Antibody: A biotin-labeled detection antibody specific for FGF19 is added, which binds to the captured FGF19.[11]

-

Washing: The plate is washed again to remove unbound detection antibody.[11]

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[11]

-

Washing: A final wash step removes unbound enzyme conjugate.[11]

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.[13]

-

Reaction Stoppage and Measurement: A stop solution is added to terminate the reaction, and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[11] The FGF19 concentration is proportional to the color intensity and is determined from a standard curve.[13]

References

- 1. Drug Profile this compound for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. The Farnesoid X Receptor: Good for BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of this compound on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. endocrine-abstracts.org [endocrine-abstracts.org]

- 10. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eaglebio.com [eaglebio.com]

- 12. Assessment of fibroblast growth factor 19 as a non-invasive serum marker for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human FGF19 (Fibroblast growth factor 19) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Preclinical studies of Elobixibat in animal models

An In-depth Technical Guide to the Preclinical Evaluation of Elobixibat in Animal Models

Introduction

This compound is a first-in-class, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By targeting IBAT in the terminal ileum, this compound partially inhibits the reabsorption of bile acids, thereby disrupting their enterohepatic circulation.[1][3] This leads to an increased concentration of bile acids in the colon, which in turn stimulates colonic secretion and motility, providing a therapeutic effect for chronic constipation.[2][4][5] Its localized action within the gastrointestinal tract minimizes systemic exposure and associated side effects.[2][4] Preclinical studies in various animal models have been instrumental in elucidating its mechanism of action, efficacy, and safety profile for several indications, including chronic constipation and non-alcoholic steatohepatitis (NASH).

Mechanism of Action

This compound's primary mechanism involves the competitive inhibition of the IBAT protein (encoded by the SLC10A2 gene) located in the distal ileum.[1] This inhibition reduces the reabsorption of bile acids from the intestine into the portal circulation. The resulting higher concentration of bile acids in the colon produces a dual effect: it increases water secretion into the lumen (osmotic effect) and stimulates colonic motility (prokinetic effect), which helps to soften stool and accelerate intestinal transit.[1][2] The reduced return of bile acids to the liver also leads to a compensatory increase in hepatic bile acid synthesis from cholesterol, which can result in a reduction of serum LDL cholesterol levels.[3][4]

Preclinical Studies in Constipation Animal Models

The primary therapeutic indication for this compound is chronic constipation. Preclinical studies have focused on demonstrating its prokinetic and secretagogue effects in relevant animal models.

Key Experiments & Protocols

A key study evaluated the pharmacological effects of this compound on colonic motility in conscious beagle dogs.

-

Animal Model: Six male beagle dogs were surgically implanted with strain gauge force transducers to record gastrointestinal (GI) motility.

-

Experimental Design: A crossover design was used. Fasted dogs were orally administered this compound at doses of 3, 10, or 30 mg/kg, a vehicle control, or sennoside (30 mg/kg) as a positive control.

-

Data Collection: GI motility and defecation events were observed for 10 hours post-administration. Giant migrating contractions (GMCs), which are associated with the propulsion of colonic contents, were quantified. Fecal parameters, including wet weight, water content, and bile acid concentration, were also measured.

-

Protocol Summary:

-

Dogs are fasted overnight.

-

Surgical implantation of force transducers on the stomach, jejunum, and colon.

-

After a recovery period, dogs are assigned to treatment groups in a crossover fashion with a washout period of at least 6 days.

-

Oral administration of this compound, vehicle, or sennoside.

-

One hour post-dosing, dogs are fed standard chow.

-

Continuous recording of GI motility for 10 hours.

-

Collection and analysis of all fecal matter produced during the observation period.

-

Quantitative Data Summary

The study in conscious dogs demonstrated a dose-dependent effect of this compound on defecation and colonic motility.[6]

| Parameter | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) | Sennoside (30 mg/kg) |

| Time to First Defecation | Not specified | Dose-dependently decreased | Dose-dependently decreased | Dose-dependently decreased | Slower than this compound |

| Number of Defecations (in 10h) | Not specified | Significantly increased | Significantly increased | Significantly increased | Significantly increased |

| Fecal Wet Weight (in 10h) | Not specified | Significantly increased | Significantly increased | Significantly increased | Significantly increased |

| Fecal Water Content | Not specified | Significantly increased | Significantly increased | Significantly increased | Significantly increased |

| Total Fecal Bile Acids | Not specified | Dose-dependently increased | Dose-dependently increased | Dose-dependently increased | Not specified |

| GMC Induction | Not observed | Rapidly induced mild GMCs | Rapidly induced mild GMCs | Rapidly induced mild GMCs | Induced higher strength GMCs |

Data synthesized from the study by Manabe et al.[6]

The results indicate that this compound effectively induces defecation by increasing fecal bile acids, which leads to the generation of mild GMCs.[6]

Preclinical Studies in NASH Animal Models

Recent research has explored the potential of this compound in treating non-alcoholic steatohepatitis (NASH), a condition linked to metabolic syndrome and alterations in bile acid profiles.[7][8]

Key Experiments & Protocols

A representative study investigated the effects of this compound in a mouse model of NASH.[7][9]

-

Animal Model: Male C57BL/6N mice.

-

Induction of NASH: Mice were fed a methionine and choline-deficient (MCD) diet for 8 weeks to induce NASH. A control group received a standard diet.

-

Experimental Design: After 4 weeks on the MCD diet, a subset of mice began receiving this compound by oral gavage, 5 days a week for the remaining 4 weeks.

-

Data Collection: At the end of the 8-week period, various parameters were assessed, including liver histopathology (inflammation and fibrosis), serum and fecal bile acid concentrations, expression of proinflammatory cytokines (e.g., TNF-α, IL-6) and fibrotic markers (e.g., TGF-β) in the liver and mesenteric lymph nodes (MLNs), intestinal tight junction protein levels, and the composition of the intestinal microbiota.[7][8]

Quantitative Data Summary

Treatment with this compound demonstrated significant improvements in NASH-related pathology in the MCD-fed mouse model.[7][8][9]

| Parameter | NASH Control Group (MCD Diet) | This compound-Treated Group (MCD Diet) |

| Serum Bile Acid Concentration | High | Reduced |

| Fecal Bile Acid Concentration | Low | Increased |

| Liver Inflammation & Fibrosis | Severe | Ameliorated |

| Hepatic TNF-α & IL-6 Expression | High | Reduced |

| Hepatic TGF-β Expression | High | Reduced |

| Intestinal Microbiota | Dysbiosis (Increased Enterobacteriaceae) | Normalized Composition |

Data synthesized from studies by Imajo et al.[7][8][9]

These findings suggest that this compound ameliorates NASH by reducing serum bile acids, decreasing hepatic inflammation and fibrosis, and restoring a healthier gut microbiome.[7][8] Another study in a mouse model of NASH-associated liver tumors found that while this compound did not significantly alter fat accumulation or fibrosis, it did lead to fewer and smaller liver tumors.[10] This effect was associated with reduced total serum and hepatic bile acid levels and a significant reduction in the proportion of gram-positive bacteria in the feces.[10]

Pharmacokinetics and Safety in Animal Models

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

-

Absorption and Systemic Exposure: After oral administration, this compound exhibits minimal systemic absorption and is primarily present in picomolar concentrations in plasma.[4] This low bioavailability supports its mechanism as a locally acting agent within the gut lumen.[3][4]

-

Protein Binding: The small fraction of this compound that is absorbed is highly bound to plasma proteins (>99.5%).[4]

-

Half-life: The plasma half-life of this compound is short, estimated to be less than 4 hours.[4]

-

Selectivity: In vitro studies have shown that this compound is highly selective for IBAT, with an affinity over 400 times higher than for the human liver sodium-dependent bile acid transporter.[3][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 3. This compound and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Profile this compound for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for the treatment of constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an ileal bile acid transporter inhibitor, ameliorates non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an ileal bile acid transporter inhibitor, ameliorates non-alcoholic steatohepatitis in mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Elobixibat's Role in Farnesoid X Receptor (FXR) Signaling: A Technical Guide

print(google_search.search(queries=["elobixibat mechanism of action", "farnesoid X receptor signaling pathway", "this compound effect on FXR signaling", "this compound FGF19 levels", "this compound CYP7A1 activity", "IBAT inhibitors and FXR signaling", "quantitative effect of this compound on serum C4", "experimental protocol for measuring IBAT inhibition", "protocol for serum FGF19 ELISA", "protocol for serum C4 measurement LC-MS/MS"]))

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). Its primary mechanism involves the local inhibition of bile acid reabsorption in the terminal ileum. While this compound does not directly interact with the Farnesoid X Receptor (FXR), a critical nuclear receptor regulating bile acid homeostasis, its action profoundly and indirectly modulates the FXR signaling pathway. By altering the enterohepatic circulation of bile acids, this compound reduces the activation of intestinal FXR, leading to a cascade of downstream effects, most notably a decrease in Fibroblast Growth Factor 19 (FGF19) secretion and a compensatory increase in hepatic bile acid synthesis. This guide provides an in-depth examination of this indirect regulatory mechanism, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

The Farnesoid X Receptor (FXR) Signaling Pathway

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, which functions as the master regulator of bile acid (BA) homeostasis.[1] BAs are the natural ligands for FXR.[1] The activation of FXR initiates a negative feedback loop to control the size of the BA pool and prevent its cytotoxic accumulation. This regulation occurs via two principal routes:

-

Hepatic Signaling: In hepatocytes, BAs returning from the portal circulation activate FXR, which in turn induces the expression of the Small Heterodimer Partner (SHP). SHP then inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of BA synthesis from cholesterol.[2][3]

-

Intestinal Signaling (The FXR-FGF19 Axis): This is the predominant pathway for CYP7A1 suppression in humans. In the enterocytes of the terminal ileum, the reabsorption of BAs via IBAT leads to high intracellular concentrations, which activate FXR.[1][2] Activated intestinal FXR strongly induces the transcription and secretion of Fibroblast Growth Factor 19 (FGF19).[2][3] FGF19 enters the portal circulation, travels to the liver, and binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[2][4][5] This binding event triggers a signaling cascade, primarily involving the ERK1/2 pathway, which potently represses the expression of CYP7A1, thus shutting down BA synthesis.[4][5]

This compound's Primary Mechanism of Action

This compound is a potent, selective, and minimally absorbed inhibitor of the Ileal Bile Acid Transporter (IBAT).[6][7][8] IBAT is the primary transporter responsible for the reabsorption of approximately 95% of bile acids from the lumen of the terminal ileum back into the enterohepatic circulation.[7][9] By competitively blocking this transporter, this compound disrupts this cycle.

The direct consequences of IBAT inhibition are:

-

Reduced Bile Acid Reabsorption: Fewer bile acids are returned to the liver via the portal vein.[8]

-

Increased Colonic Bile Acid Concentration: The unabsorbed bile acids pass into the large intestine, where they increase colonic motility and secretion, explaining this compound's efficacy in treating chronic constipation.[7][8]

This compound's Indirect Modulation of the FXR-FGF19 Axis

The therapeutic action of this compound creates a state of localized bile acid malabsorption, which directly impacts the intestinal FXR-FGF19 signaling axis. The mechanism is a logical, indirect consequence of IBAT inhibition:

-

Reduced Intestinal FXR Activation: By blocking BA reabsorption, this compound lowers the intracellular concentration of BAs within the ileal enterocytes. This reduction in available ligands leads to decreased activation of intestinal FXR.[2][9]

-

Decreased FGF19 Secretion: With less FXR activation, the transcription of the FGF19 gene is downregulated, resulting in significantly lower levels of FGF19 being secreted into the portal circulation.[2][7][9]

-

Upregulation of Hepatic Bile Acid Synthesis: The diminished FGF19 signal from the intestine relieves the repression on the CYP7A1 gene in the liver.[9] This disinhibition leads to a compensatory, multifold increase in the synthesis of new bile acids from cholesterol to counteract the increased fecal loss.[7][9] This increase in synthesis can be measured by a rise in the serum biomarker 7α-hydroxy-4-cholesten-3-one (C4), a direct intermediate of the CYP7A1-mediated pathway.[7][9]

Quantitative Data on this compound's Effects

Clinical studies have quantified the pharmacodynamic effects of this compound on key biomarkers of the FXR-FGF19 axis and bile acid synthesis.

| Parameter | Baseline Value (Mean ± SD) | Value After this compound (Mean ± SD) | Percent Change | Reference |

| Fasting Serum C4 (ng/mL) | 11.0 ± 11.2 | 35.5 ± 25.8 | +223% | [10] |

| Fasting Serum FGF19 (pg/mL) | 165.7 ± 116.7 | 107.8 ± 73.1 | -35% | [10] |

| Fecal Total Bile Acids (mg/day) | 148.8 ± 121.2 | 1045.2 ± 675.2 | +602% | [10] |

| Serum Total Bile Acids (AUEC₀₋₁₂.₅ ₕ) | 16.7 ± 7.9 µmol·h/L | 13.9 ± 5.6 µmol·h/L | -17% | [10] |

Data from a study in patients with chronic constipation treated with this compound 10 mg/day for 7 days.[10] AUEC₀₋₁₂.₅ ₕ: Area under the effect curve from 0 to 12.5 hours.

These data clearly demonstrate that this compound treatment leads to a significant increase in the bile acid synthesis marker C4 and a corresponding decrease in the FXR-induced repressive hormone FGF19, confirming the proposed mechanism of action.[7][9][10]

Key Experimental Methodologies

The evaluation of this compound's effect on IBAT and FXR signaling relies on several key assays.

In Vitro IBAT Inhibition Assay

This assay directly measures the ability of a compound to inhibit the function of the IBAT protein.

-

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for the IBAT.

-

General Protocol:

-

Cell Culture: A polarized mammalian cell line (e.g., MDCK-II or Caco-2) stably transfected to express the human IBAT/ASBT protein is cultured on permeable supports (e.g., Transwell inserts) to form a confluent monolayer.[11][12]

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control.[12][13]

-

Substrate Addition: A radiolabeled bile acid substrate, typically [³H]-taurocholic acid, is added to the apical side of the monolayer.[12][13]

-

Uptake Measurement: After a defined incubation period at 37°C, the uptake is stopped by washing with an ice-cold buffer. The cells are then lysed, and the amount of intracellular radioactivity is quantified using a liquid scintillation counter.[12][13]

-

Data Analysis: The percentage of inhibition relative to the vehicle control is calculated for each this compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.[13]

-

Measurement of Serum FGF19

This immunoassay quantifies the level of the key intestinal hormone that regulates bile acid synthesis.

-

Objective: To measure circulating FGF19 levels in response to this compound treatment.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16]

-

General Protocol:

-

Sample Collection: Fasting blood samples are collected from subjects, and serum is separated and stored frozen.[14][15] Fasting is crucial as FGF19 levels can fluctuate with meals.[14]

-

Assay Performance: The assay is typically performed using a commercial ELISA kit. Briefly, serum samples are added to microplate wells pre-coated with an anti-FGF19 antibody.

-

Detection: A second, enzyme-linked antibody is added, followed by a substrate that produces a colorimetric signal.

-

Quantification: The intensity of the color is measured with a microplate reader and compared to a standard curve to determine the concentration of FGF19 in the sample, typically reported in pg/mL.[15]

-

Measurement of Serum C4 (7α-hydroxy-4-cholesten-3-one)

This assay provides a direct measure of the rate of hepatic bile acid synthesis.

-

Objective: To quantify the activity of the CYP7A1 enzyme as a marker of bile acid synthesis.

-

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS).[15][16][17]

-

General Protocol:

-

Sample Collection: Fasting morning blood samples are required, as C4 levels exhibit diurnal variation.[14] Serum is separated and stored.

-

Sample Preparation: Serum samples undergo a protein precipitation and/or liquid-liquid extraction step to isolate the C4 analyte. An internal standard is added for accurate quantification.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, which separates C4 from other serum components.

-

Mass Spectrometric Detection: The separated analyte enters a tandem mass spectrometer, which provides highly specific and sensitive detection and quantification based on the mass-to-charge ratio of C4 and its fragments.

-

Data Analysis: The concentration is calculated by comparing the analyte's signal to that of the internal standard and a standard curve, typically reported in ng/mL.[15]

-

Conclusion

This compound does not act as a direct ligand for the Farnesoid X Receptor. Instead, its role in FXR signaling is one of profound, indirect modulation. By inhibiting the ileal bile acid transporter, this compound fundamentally alters the dynamics of the enterohepatic circulation. This leads to a reduction in the activation of intestinal FXR by its natural bile acid ligands. The downstream consequence is a well-documented decrease in the secretion of the inhibitory hormone FGF19, which in turn removes the brake on hepatic CYP7A1 expression. The resulting increase in bile acid synthesis restores homeostasis at the cost of increased fecal bile acid loss. Understanding this intricate, indirect mechanism is crucial for researchers and clinicians working with IBAT inhibitors and studying the broader regulation of metabolic pathways governed by bile acids.

References

- 1. The Farnesoid X Receptor: Good for BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its potential role in chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7alpha-hydroxylase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Drug Profile this compound for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 9. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of this compound on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Fibroblast Growth Factor 19 and 7α-Hydroxy-4-Cholesten-3-one in the Diagnosis of Patients With Possible Bile Acid Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pilot study with IBAT inhibitor A4250 for the treatment of cholestatic pruritus in primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Assays for Elobixibat Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro assays used to characterize the activity of Elobixibat, a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments aimed at evaluating the efficacy and mechanism of action of this compound and other IBAT inhibitors.

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT) or Solute Carrier Family 10 Member 2 (SLC10A2).[1][2][3] By inhibiting IBAT in the terminal ileum, this compound blocks the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[1][2][4] This, in turn, stimulates colonic secretion and motility, resulting in improved bowel function. Due to its localized action in the gut and minimal systemic exposure, this compound offers a targeted therapeutic approach for chronic idiopathic constipation (CIC).[4][5]

Quantitative Analysis of this compound's In Vitro Potency

The primary measure of this compound's activity in vitro is its half-maximal inhibitory concentration (IC50) against the IBAT. This value represents the concentration of this compound required to inhibit 50% of the IBAT-mediated bile acid transport. The IC50 is a key parameter for comparing the potency of different IBAT inhibitors and for understanding the dose-response relationship of this compound.

| Parameter | Species | IC50 Value (nM) | Cell Line | Reference |

| IC50 | Human | 0.53 | HEK293 | [6] |

| IC50 | Mouse | 0.13 | Not Specified | [7] |

| IC50 | Canine | 5.8 | Not Specified | [7] |

Table 1: Reported IC50 Values for this compound against the Ileal Bile Acid Transporter (IBAT/ASBT)

Experimental Protocols for Assessing this compound Activity